molecular formula C15H21BrN2O B5220551 2-bromo-N-[1-(propan-2-yl)piperidin-4-yl]benzamide

2-bromo-N-[1-(propan-2-yl)piperidin-4-yl]benzamide

Cat. No.: B5220551
M. Wt: 325.24 g/mol
InChI Key: QSTCIQDJOBAUNB-UHFFFAOYSA-N
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Description

2-bromo-N-[1-(propan-2-yl)piperidin-4-yl]benzamide is a chemical compound that belongs to the class of benzamides It features a bromine atom attached to a benzamide structure, which is further connected to a piperidine ring substituted with an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[1-(propan-2-yl)piperidin-4-yl]benzamide typically involves the following steps:

    Amidation: The formation of the benzamide linkage involves the reaction of a brominated benzoic acid derivative with an amine, specifically 1-(propan-2-yl)piperidine, under appropriate conditions such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[1-(propan-2-yl)piperidin-4-yl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions, often heated to accelerate the reaction.

Major Products

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the benzamide structure.

    Reduction: Reduced forms of the benzamide, potentially altering the functional groups.

    Hydrolysis: Benzoic acid derivatives and piperidine-based amines.

Scientific Research Applications

2-bromo-N-[1-(propan-2-yl)piperidin-4-yl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other chemical products.

Mechanism of Action

The mechanism of action of 2-bromo-N-[1-(propan-2-yl)piperidin-4-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the piperidine ring play crucial roles in binding to these targets, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-[1-(propan-2-yl)piperidin-4-yl]benzamide: Similar structure with a chlorine atom instead of bromine.

    2-fluoro-N-[1-(propan-2-yl)piperidin-4-yl]benzamide: Similar structure with a fluorine atom instead of bromine.

    2-iodo-N-[1-(propan-2-yl)piperidin-4-yl]benzamide: Similar structure with an iodine atom instead of bromine.

Uniqueness

The presence of the bromine atom in 2-bromo-N-[1-(propan-2-yl)piperidin-4-yl]benzamide imparts unique reactivity and binding properties compared to its halogenated analogs. Bromine’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets, making it distinct from its chlorine, fluorine, and iodine counterparts.

Properties

IUPAC Name

2-bromo-N-(1-propan-2-ylpiperidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrN2O/c1-11(2)18-9-7-12(8-10-18)17-15(19)13-5-3-4-6-14(13)16/h3-6,11-12H,7-10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSTCIQDJOBAUNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)NC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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